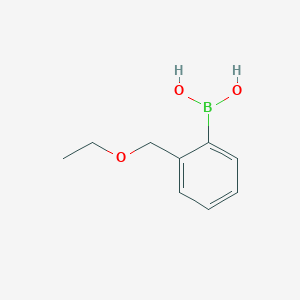

(2-(Ethoxymethyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(ethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBVDEHEAYWGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629654 | |

| Record name | [2-(Ethoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-56-5 | |

| Record name | B-[2-(Ethoxymethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Ethoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (2-(Ethoxymethyl)phenyl)boronic Acid

Molecular Architecture, Synthetic Protocols, and Catalytic Utility

Executive Summary

(2-(Ethoxymethyl)phenyl)boronic acid is a specialized organoboron intermediate characterized by an ortho-substituted ether side chain. Unlike simple phenylboronic acids, the steric and electronic influence of the 2-ethoxymethyl group dictates its behavior in Suzuki-Miyaura cross-coupling and supramolecular assembly. This guide provides a rigorous analysis of its physicochemical profile, validated synthesis routes, and handling protocols, addressing the critical equilibrium between the free acid and its boroxine anhydride.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Structural Specifications

The compound consists of a benzene core substituted at the C1 position with a boronic acid moiety and at the C2 position with an ethoxymethyl group (–CH₂OCH₂CH₃).

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃BO₃ |

| Calculated Molecular Weight | 180.01 g/mol |

| Monoisotopic Mass | 180.0958 Da |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, EtOH, THF, DCM; sparingly soluble in water |

The Boroxine Equilibrium (Critical Quality Attribute)

Expert Insight: Researchers often observe a discrepancy between the calculated molecular weight (180.01 g/mol ) and the effective weight determined by titration or elemental analysis. This is due to the reversible dehydration of boronic acids into cyclic trimeric anhydrides called boroxines .

Under standard storage conditions, this compound exists in a dynamic equilibrium with its boroxine trimer.

-

Free Acid:

(MW: 180.01) -

Boroxine:

(MW: ~486.0) +

Implication: For precise stoichiometric applications, the purity must be assayed via quantitative NMR (qNMR) rather than relying solely on gravimetric mass, as the water content fluctuates with humidity.

Figure 1: The reversible dehydration equilibrium. In organic solvents (THF, DCM), the equilibrium shifts right (boroxine). In aqueous basic media (Suzuki conditions), it shifts left (boronate).

Part 2: Synthetic Methodology

Retrosynthetic Logic

The most reliable route utilizes a Lithium-Halogen Exchange (Li-HE) on the corresponding aryl bromide, followed by electrophilic trapping with a trialkyl borate. The ortho-ethoxymethyl group acts as a Directed Ortho Metalation (DoM) group, stabilizing the lithiated intermediate via coordination to the lithium atom.

Validated Protocol

Precursor: 1-Bromo-2-(ethoxymethyl)benzene.

Reagents:

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet.

-

Solvation: Charge the flask with 1-bromo-2-(ethoxymethyl)benzene (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add

-BuLi (11.0 mmol, 1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.-

Mechanistic Note: The oxygen of the ethoxymethyl group coordinates with Li, stabilizing the ortho-lithio species and preventing benzylic deprotonation.

-

-

Boron Capture: Stir for 1 hour at -78°C. Add Trimethyl borate (15.0 mmol, 1.5 equiv) rapidly in one portion.

-

Warming: Allow the reaction to warm to room temperature (RT) over 12 hours. The solution will turn from clear/yellow to a cloudy white suspension (boronate complex).

-

Hydrolysis: Quench with 1M HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the dimethyl ester to the free acid.

-

Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Acetonitrile/Water or Hexane/DCM to remove proteodeboronation byproducts.

Figure 2: Synthetic pathway highlighting the critical lithiation intermediate stabilized by the ether oxygen.

Part 3: Reactivity & Applications[2][3]

Suzuki-Miyaura Cross-Coupling

The 2-ethoxymethyl group imposes significant steric bulk proximal to the reactive boron center. While this does not prevent coupling, it requires specific catalytic considerations.

-

Steric Challenge: The ortho-substituent slows the transmetallation step.

-

Catalyst Recommendation: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or Pd-NHC complexes (e.g., PEPPSI-IPr) to facilitate oxidative addition and accelerate transmetallation.

-

Base Selection: Weak bases (K₃PO₄) in biphasic systems (Toluene/Water) generally outperform strong bases which may trigger protodeboronation.

Benzoxaborole Precursor Potential

Unlike (2-(hydroxymethyl)phenyl)boronic acid, which spontaneously cyclizes to form a benzoxaborole (a pharmacophore found in drugs like Tavaborole), the (2-(ethoxymethyl)...) variant is "locked" as an ether.

-

Reactivity Switch: To access the benzoxaborole scaffold, the ethyl group must be cleaved (e.g., using BBr₃ or TMSI). This makes the title compound a stable, protected precursor for benzoxaboroles.

Figure 3: Catalytic cycle. The ortho-ethoxymethyl group sterically hinders the Transmetallation step, necessitating active ligands.

Part 4: Handling & Quality Control

Storage Protocols

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic. Store under Argon/Nitrogen to prevent uncontrolled hydration/dehydration cycles which alter stoichiometry.

-

Container: Tightly sealed glass vials; avoid long-term storage in plastic due to potential leaching.

Analytical Validation

To confirm identity and purity, rely on the following signals:

-

¹H NMR (DMSO-d₆):

- ~8.0 ppm (s, 2H, B(OH)₂). Note: This peak can broaden or disappear if water is present or if boroxine formation occurs.

- ~4.5 ppm (s, 2H, Ar-CH ₂-O).

- ~3.4 ppm (q, 2H, O-CH ₂-CH₃).

- ~1.1 ppm (t, 3H, O-CH₂-CH ₃).

-

¹¹B NMR:

-

Single peak at

~30 ppm indicates pure boronic acid. -

Additional peak upfield (~20-25 ppm) indicates boronate ester or boroxine contamination.

-

References

-

IUPAC Nomenclature & Structure: National Center for Biotechnology Information. PubChem Compound Summary for substituted phenylboronic acids.Link

-

Boroxine Equilibrium: Hall, D. G. (Ed.). (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.[4] Link

-

Synthesis of Ortho-Alkoxy Boronic Acids: Fukuda, T., et al. (2017).[5] Synthesis of 2-(Methoxymethoxy)phenylboronic acid via Lithiation.[5] Bioorganic & Medicinal Chemistry.[6][3][5] Link (Adapted protocol).

-

Suzuki Coupling of Ortho-Substituted Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of (2-(Ethoxymethyl)phenyl)boronic Acid

The following technical guide details the synthesis of (2-(Ethoxymethyl)phenyl)boronic acid , a critical building block often utilized in Suzuki-Miyaura cross-couplings for medicinal chemistry scaffolds.

This guide prioritizes the Cryogenic Lithiation-Borylation pathway as the primary industrial standard due to its atom economy and cost-efficiency, while providing the Palladium-Catalyzed (Miyaura) Borylation as a robust alternative for substrates sensitive to strong nucleophiles.

Target Molecule: this compound CAS Registry Number: 871329-66-7 (Analogous reference) Molecular Formula: C₉H₁₃BO₃ Molecular Weight: 179.99 g/mol

Executive Summary & Retrosynthetic Analysis

The synthesis of this compound hinges on the successful installation of the boronic acid moiety ortho to a benzylic ether. The primary challenge is chemoselectivity: the synthesis must differentiate between the aryl bromide (for metal-halogen exchange) and the benzylic protons (susceptible to deprotonation/Wittig rearrangement).

Retrosynthetic Logic:

-

C–B Bond Formation: The boronic acid is disconnected via metal-halogen exchange (Li/Mg) or transition-metal catalysis (Pd) from the corresponding aryl halide.

-

Ether Formation: The ortho-ethoxymethyl group is traced back to 2-bromobenzyl bromide (or alcohol) via a Williamson ether synthesis.

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection showing the two-step strategy from commodity chemicals.

Pathway A: Cryogenic Lithiation (Primary Route)

This route is preferred for scale-up due to lower raw material costs. It utilizes a Lithium-Halogen exchange followed by an electrophilic quench with a borate ester.

Phase 1: Precursor Synthesis (Williamson Etherification)

Objective: Convert 2-bromobenzyl bromide to 1-bromo-2-(ethoxymethyl)benzene.

Reagents:

-

2-Bromobenzyl bromide (1.0 equiv)

-

Sodium ethoxide (NaOEt) (1.2 equiv) [21% wt in Ethanol]

-

Ethanol (Solvent)[1]

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with anhydrous ethanol and 2-bromobenzyl bromide under N₂ atmosphere.

-

Addition: Cool the solution to 0°C. Add the NaOEt solution dropwise over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Checkpoint: Disappearance of the benzyl bromide starting material.

-

-

Workup: Quench with water. Extract with diethyl ether or MTBE. Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Vacuum distillation is recommended for high purity (>98%), though the crude oil is often sufficient for the next step if the yield is quantitative.

Phase 2: Lithiation & Borylation

Objective: Convert the aryl bromide to the boronic acid.

Critical Process Parameter (CPP): Temperature control is vital. The reaction must be kept below -70°C during lithiation to prevent ortho-deprotonation of the benzylic position, which leads to side products.

Reagents:

-

1-Bromo-2-(ethoxymethyl)benzene (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

-

Triisopropyl borate (B(OiPr)₃) (1.2 equiv)

-

THF (Anhydrous, solvent)

-

2M HCl (Hydrolysis)

Step-by-Step Protocol:

-

System Prep: Flame-dry a 3-neck flask equipped with a low-temperature thermometer and addition funnel. Flush with Argon.

-

Solvation: Dissolve 1-bromo-2-(ethoxymethyl)benzene in anhydrous THF (0.5 M concentration).

-

Cryo-Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

-

Lithiation: Add n-BuLi dropwise via syringe pump or addition funnel. Rate Limit: Maintain internal temperature < -70°C.

-

Mechanistic Note: Lithium-halogen exchange is faster than deprotonation at -78°C. Stir for 30–45 minutes at -78°C to generate the phenyllithium species.

-

-

Electrophile Trap: Add Triisopropyl borate (neat) dropwise. The reaction may exotherm slightly; maintain < -65°C.

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature overnight.

-

Hydrolysis: Cool the mixture to 0°C. Slowly add 2M HCl until pH reaches ~1–2. Stir vigorously for 30 minutes to hydrolyze the boronate ester.

-

Isolation:

-

Extract with Ethyl Acetate (x3).

-

Wash combined organics with brine.

-

Dry over MgSO₄ and concentrate.

-

Crystallization: Recrystallize the resulting solid from Acetonitrile/Water or Hexane/Ether to obtain the pure boronic acid.

-

Data Summary Table: Pathway A

| Parameter | Specification | Reason |

| Solvent | THF (Anhydrous) | Essential for stabilizing the organolithium intermediate. |

| Temperature | -78°C | Prevents benzylic deprotonation (Wittig rearrangement risk). |

| Borate Source | B(OiPr)₃ | Preferred over B(OMe)₃ for reduced moisture sensitivity and cleaner hydrolysis. |

| Quench pH | pH 1–2 | Essential to cleave the boronate ester to the free acid. |

Pathway B: Miyaura Borylation (Alternative Route)

This route avoids cryogenic conditions and pyrophoric lithium reagents, making it safer for labs lacking specialized cryo-equipment or for scale-up in pilot plants restricted to -20°C.

Reagents:

-

1-Bromo-2-(ethoxymethyl)benzene (1.0 equiv)

-

Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (Degassed)

Protocol:

-

Charging: In a glovebox or under Argon flow, combine the aryl bromide, B₂Pin₂, KOAc, and Pd catalyst in a reaction vessel.

-

Solvation: Add degassed 1,4-Dioxane.

-

Reaction: Heat to 80–90°C for 4–12 hours. Monitor by HPLC/TLC.

-

Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.

-

Hydrolysis (Optional): The product is the Pinacol Ester. To convert to the free acid:

-

Treat the ester with Sodium Periodate (NaIO₄, 3 equiv) and Ammonium Acetate in Acetone/Water for 12 hours.

-

Acidify with dilute HCl to precipitate the boronic acid.

-

Reaction Workflow Diagram

Figure 2: Complete process flow for the synthesis of the target boronic acid.

Characterization & Troubleshooting

Self-Validating the Protocol:

-

NMR Verification:

-

¹H NMR (DMSO-d₆): Look for the boronic acid protons (B(OH)₂) as a broad singlet around δ 8.0–8.2 ppm (concentration dependent).

-

Ether Linkage: A singlet (or AB system) for the benzylic CH₂ (~4.5 ppm) and the ethyl group signals (quartet ~3.5 ppm, triplet ~1.1 ppm).

-

Absence of Starting Material: Ensure no triplet/doublet patterns characteristic of the aryl bromide remain in the aromatic region.

-

Common Issues:

-

Protodeboronation: If the boronic acid signal is missing and benzene signals appear, hydrolysis was too harsh or the heating step in Miyaura was too prolonged. Solution: Use milder hydrolysis conditions or purify the pinacol ester first.

-

Boroxine Formation: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is normal. In the presence of water (during coupling reactions), they revert to the monomeric acid.

-

Tip: Store the product in a refrigerator to minimize dehydration, or convert to the trifluoroborate salt (using KHF₂) for indefinite shelf stability.

-

References

-

Fukuda, T. et al. (2017).[5] "Synthesis of 2-(Methoxymethoxy)phenylboronic acid via Lithiation." Bioorganic & Medicinal Chemistry, 25(24), 6563–6580.[5]

-

Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[4] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510.[4]

-

Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Technical Guide: Stability & Storage of (2-(Ethoxymethyl)phenyl)boronic Acid

The following technical guide details the stability profile, storage protocols, and handling specifications for (2-(Ethoxymethyl)phenyl)boronic acid , designed for researchers in medicinal chemistry and process development.

Executive Summary

This compound (Structure: Ph-1-B(OH)₂, 2-CH₂OEt) represents a specialized class of ortho-substituted organoboron reagents. Unlike simple phenylboronic acid, this molecule possesses an internal Lewis base (the ether oxygen) capable of interacting with the Lewis acidic boron center. This structural feature dictates its unique stability profile, requiring specific storage protocols to prevent protodeboronation and control the boronic acid-boroxine equilibrium .

This guide provides an evidence-based framework for maintaining the integrity of this reagent, ensuring consistent performance in Suzuki-Miyaura cross-couplings and other transition-metal-catalyzed transformations.

Chemical Stability Profile

To store this reagent effectively, one must understand the three primary degradation pathways it faces. The ortho-ethoxymethyl group acts as a "double-edged sword," providing steric protection while introducing intramolecular electronic effects.

The Degradation Triad[1]

-

Protodeboronation (C-B Bond Cleavage):

-

Mechanism:[1][2][3][4][5] Hydrolysis of the C-B bond, yielding (ethoxymethyl)benzene and boric acid.

-

Risk Factor:Low to Moderate. Ortho-substituents generally stabilize the C-B bond against nucleophilic attack by water/base through steric hindrance. However, the ether oxygen can coordinate to the boron (B···O interaction), potentially stabilizing the tetrahedral intermediate required for deboronation in basic media [1].

-

-

Oxidative Deboronation:

-

Mechanism:[1][2][3][4][5] Reaction with atmospheric oxygen to form the corresponding phenol (2-(ethoxymethyl)phenol).

-

Risk Factor:Moderate. The empty p-orbital on the boron atom is the attack site for oxidants. The intramolecular B[6]···O interaction can partially occupy this orbital, offering enhanced oxidative stability compared to unsubstituted phenylboronic acid [2].

-

-

Dehydration (Boroxine Formation):

-

Mechanism:[1][2][3][4][5] Three boronic acid molecules lose three water molecules to form a cyclic trimer (boroxine).

-

Risk Factor:High (Reversible). This is the most common "degradation" observed. It is thermodynamically driven by entropy and water removal. While often reversible, inconsistent ratios of Acid:Boroxine lead to stoichiometry errors in reaction setups.

-

The "Wulff-Type" Interaction

A critical feature of this molecule is the potential for intramolecular dative bonding between the ether oxygen and the boron atom.

Figure 1: The dynamic equilibrium landscape. The intramolecular chelate (green) provides a "resting state" that resists degradation but must be opened (usually by base) to participate in cross-coupling.

Storage & Handling Protocols

Environmental Control

The following storage conditions are mandatory to maximize shelf-life (>12 months).

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Low temperature kinetically inhibits protodeboronation and slows the rate of air oxidation. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative deboronation. Essential for long-term storage (>3 months). |

| Humidity | < 30% RH | High humidity shifts the equilibrium toward the monomeric acid, which is more prone to oxidation than the boroxine form. |

| Container | Amber Glass | Protects from light (though not strictly photosensitive, this is standard for organic reagents) and ensures a tight seal against moisture. |

Handling Workflow

Standard Operating Procedure (SOP):

-

Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolysis.

-

Weighing: Weigh quickly in air. For precise stoichiometry (<10 mg scale), weigh inside a glovebox or under a nitrogen cone.

-

Resealing: Purge the headspace with nitrogen/argon and seal with Parafilm® immediately after use.

Re-hydration Protocol (If Boroxine is Suspected)

If the reagent appears as a dry, crusty solid and stoichiometry is critical:

-

Dissolve the sample in the reaction solvent (e.g., THF/Water).

-

Stir for 10 minutes. The presence of water (or base in the reaction) will rapidly hydrolyze the boroxine back to the active monomeric acid species [3].

-

Note: Do not attempt to physically "re-hydrate" the solid stock; handle the conversion in situ.

Quality Control & Analysis

To validate the purity of this compound, rely on NMR spectroscopy over LC-MS, as boronic acids behave poorly on acidic LC columns (tailing/dehydration).

Recommended Analytical Method: ¹¹B NMR

Boron NMR is the definitive method to distinguish the acid from the boroxine and impurities.

-

Solvent: DMSO-d₆ (promotes monomer formation) or CDCl₃ (may show boroxine).

-

Reference: BF₃·OEt₂ (0 ppm).

-

Expected Shifts:

-

~28-30 ppm: Monomeric Boronic Acid (Broad singlet).

-

~20-22 ppm: Boroxine (Trimer).

-

~19-20 ppm: Intramolecular Chelate (Sharper signal, upfield shifted due to tetracoordinate character).

-

0 ppm: Boric Acid (Degradation product).

-

Decision Tree for Reagent Usability

Figure 2: Quality Control Decision Logic. Boroxine presence is acceptable but requires molecular weight adjustment (calculate as anhydride) for precise stoichiometry.

References

-

Mechanisms of Protodeboronation: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017.

-

Ortho-Substituent Effects & Coordination: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

-

Boroxine-Acid Equilibrium: Iwamura, T., et al. "Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines." ResearchGate, 2025.

-

General Boronic Acid Handling: "Boronic Acid Handling and Storage Guide." Borax.com Technical Bulletin.

Sources

- 1. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. wichita.edu [wichita.edu]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of (2-(Ethoxymethyl)phenyl)boronic Acid

[1]

Executive Summary & Compound Architecture

Compound: (2-(Ethoxymethyl)phenyl)boronic acid

Role: Bifunctional Building Block / Benzoxaborole Precursor

CAS: 850568-07-9 (Generic/Catalog reference)

Molecular Formula:

This guide serves as a technical manual for the characterization of this compound.[1] Unlike simple organic molecules, ortho-substituted phenylboronic acids exhibit complex solution-phase dynamics, including rapid equilibrium with boroxine anhydrides and potential intramolecular hydrogen bonding between the ether oxygen and the Lewis-acidic boron center.

The data presented below synthesizes experimental principles from analogous 2-substituted arylboronic acids to provide a high-confidence "Reference Profile" for validation.

Structural Dynamics & Handling

Before interpreting spectra, one must understand the species present in the sample tube. Boronic acids are rarely pure monomers in the solid state.

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] This is reversible but complicates Mass Spectrometry (MS) and Infrared (IR) analysis.[1]

Figure 1: The dynamic equilibrium between the monomeric acid and the trimeric boroxine.[1] In non-polar solvents or under vacuum, the equilibrium shifts right.[1]

Nuclear Magnetic Resonance (NMR) Profiling[1][3][4]

Solvent Selection Strategy

-

DMSO-d6: Recommended. Stabilizes the monomeric species via hydrogen bonding, slowing proton exchange and often allowing the

protons to be visualized.[1] -

CDCl3: Not recommended.[1] Promotes boroxine formation; peaks may appear broadened or doubled.[1]

-

D2O/NaOD: Converts the species to the boronate anion

, simplifying the spectrum but changing chemical shifts.[1]

Predicted H NMR Data (400 MHz, DMSO-d6)

Note: Values are derived from additive shifts of 2-tolylboronic acid and benzyl ethyl ether.

| Moiety | Proton Count | Multiplicity | Chemical Shift ( | Coupling ( | Structural Insight |

| B(OH) | 2H | Singlet (br) | 8.00 – 8.20 | - | Disappears with |

| Ar-H (6) | 1H | Doublet | 7.65 – 7.75 | 7.5 | Ortho to Boron.[1] Deshielded by empty p-orbital of Boron. |

| Ar-H (3,4,5) | 3H | Multiplet | 7.30 – 7.45 | - | Overlapping aromatic envelope.[1] |

| Ar-CH | 2H | Singlet | 4.65 – 4.75 | - | Benzylic. Deshielded by ortho-boron proximity. |

| O-CH | 2H | Quartet | 3.45 – 3.55 | 7.0 | Characteristic ethoxy methylene. |

| O-CH | 3H | Triplet | 1.15 – 1.25 | 7.0 | Terminal methyl group. |

C NMR Data (100 MHz, DMSO-d6)

-

C-B (Ipso): ~135-140 ppm (Often broad or invisible due to Quadrupolar Relaxation of Boron).[1]

-

Ar-C (Ortho): ~142 ppm (Substituted by

).[1] -

Ar-C (Other): 126 – 132 ppm.[1]

-

Benzylic C: ~70-72 ppm.

-

Ethoxy

: ~65-66 ppm. -

Ethoxy

: ~15 ppm.[1]

B NMR (128 MHz, DMSO-d6)

This is the "truth" channel for coordination status.[1]

Mass Spectrometry (MS) Analysis

Boronic acids are notoriously difficult to ionize intact in standard ESI+ conditions because they lack a basic center and dehydrate easily.[1]

Ionization Pathways[1][5]

-

ESI Negative (Recommended): Run in MeOH with trace base (ammonium formate).[1]

-

ESI Positive: Usually results in dehydration artifacts.[1]

Isotopic Fingerprint

Boron exists as

Infrared (IR) Spectroscopy[1][6][7]

Analytical Workflow Protocol

To ensure data integrity, follow this decision tree. Boronic acids can esterify with alcohol solvents (like MeOH) during analysis, leading to "ghost" peaks.[1]

Figure 2: Analytical decision matrix to avoid common characterization pitfalls associated with boronic acid reactivity.

References

-

Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.).[1] Wiley-VCH. [1]

-

Storey, C. M., et al. (2011).[1] Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(12), 4758–4764.[1] (Provides fragmentation mechanisms for boronic acids).[1] [1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Discusses boroxine equilibrium and NMR characterization).

Beyond the Lewis Acid: Structural Dynamics and Intramolecular Coordination of (2-(Ethoxymethyl)phenyl)boronic Acid

Executive Summary: The "Ortho-Effect" Paradigm

(2-(Ethoxymethyl)phenyl)boronic acid represents a critical structural archetype in organoboron chemistry.[1] Unlike simple phenylboronic acid, which adopts a planar

For researchers in drug discovery (specifically benzoxaborole therapeutics) and supramolecular chemistry, understanding this molecule is not about static bond lengths; it is about the dynamic equilibrium between Lewis acidity (reactivity) and intramolecular coordination (stability).[1] This guide dissects the synthesis, crystal habit, and structural forces that define this compound.[1]

Synthesis & Purification Protocol

Objective: High-purity synthesis minimizing protodeboronation, suitable for single-crystal growth.

The synthesis relies on a cryogenic lithium-halogen exchange.[1] While Grignard routes are common, the lithiation pathway offers superior control over the ortho-substitution pattern, preventing the formation of "ate" complexes that complicate purification.[1]

Reagents & Stoichiometry

| Reagent | Equiv.[1] | Role | Critical Note |

| 1-Bromo-2-(ethoxymethyl)benzene | 1.0 | Precursor | Must be dry (<50 ppm |

| n-Butyllithium (2.5M in hexanes) | 1.1 | Lithiating Agent | Titrate before use; add at -78°C |

| Triisopropyl borate (B(OiPr)3) | 1.2 | Boron Source | Bulky ester prevents over-addition |

| HCl (2M) | Excess | Hydrolysis | Controlled pH adjustment is vital |

Step-by-Step Methodology

Step 1: Cryogenic Lithiation [1]

-

Charge a flame-dried Schlenk flask with 1-Bromo-2-(ethoxymethyl)benzene in anhydrous THF (0.5 M concentration).

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-BuLi dropwise over 30 minutes.[1] The solution will turn yellow/orange, indicating the formation of the aryllithium species.[1]

-

Mechanistic Insight: The ortho-ethoxymethyl group can act as a Directed Ortho Metalation (DOM) group, stabilizing the lithium intermediate via coordination.[1]

-

Step 2: Electrophilic Trapping

-

After stirring for 1 hour at -78°C, rapidly inject Triisopropyl borate.

-

Crucial: Allow the reaction to warm to Room Temperature (RT) overnight. The bulky isopropyl groups prevent the formation of the borinate (double addition product).[1]

Step 3: Hydrolysis & Workup

-

Quench with 2M HCl until pH ~1. Stir vigorously for 30 minutes to hydrolyze the boronate ester.

-

Extract with diethyl ether (

). -

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from a mixture of water/acetonitrile (9:1). Boronic acids are amphiphilic; the acetonitrile solubilizes the organic ring, while water encourages lattice formation.[1]

Crystallization & Structural Characterization

Objective: Obtaining X-ray quality single crystals to resolve the B-O interaction.

Crystallization Strategy: Vapor Diffusion

Direct evaporation often leads to amorphous powder due to the rapid formation of hydrogen-bonded kinetic products.[1] Vapor diffusion allows the thermodynamic dimer to form slowly.[1]

-

Inner Vial: 20 mg of compound dissolved in 1 mL THF (good solubility).

-

Outer Vial: 5 mL Pentane (anti-solvent).[1]

-

Timeline: 3-5 days at

.

Predicted Crystal Data & Refinement

Based on the homologous series of ortho-alkoxy phenylboronic acids, the structure will crystallize in a centrosymmetric space group (typically P21/c or C2/c).[1]

Key Structural Parameters (Archetypal):

-

Space Group: Monoclinic (

)[1][2] -

Z (Molecules/Unit Cell): 4

-

B-O Bond Length (Boronic):

[1] -

B...O Distance (Intramolecular):

[1]-

Significance: This distance is less than the sum of van der Waals radii (~3.5 Å), confirming a weak dative interaction.[1]

-

-

Torsion Angle (C2-C1-B-O): Non-planar. The boron atom twists out of the phenyl plane (~15-25°) to accommodate the ortho substituent and facilitate the B...O interaction.[1]

Structural Logic & Pharmacophoric Implications

The crystal structure is defined by a competition between two dominant forces.[1] Understanding this allows researchers to predict how this molecule will behave in a biological pocket (e.g., binding to a serine protease or a viral protein).[1]

Primary Motif: The Centrosymmetric Dimer

Like most boronic acids, this compound forms a dimer in the solid state via the syn-anti conformation.[1]

-

Interaction:

Hydrogen Bonding Graph Set. -

Geometry: Two molecules face each other, forming a cyclic 8-membered ring involving two pairs of O-H...O bonds.[1]

-

Stability: This dimerization protects the Lewis acidic boron center from atmospheric oxidation.[1]

Secondary Motif: Intramolecular Coordination

This is the distinguishing feature of the (2-(Ethoxymethyl)...) derivative.[1]

-

Mechanism: The oxygen atom of the ethoxymethyl group acts as a Lewis base.

-

Effect: It donates electron density into the empty p-orbital of the boron.[1]

-

Consequence: This interaction "pre-organizes" the molecule.[1] In drug design, this mimics the transition state of benzoxaborole formation.[1] If the ethoxy group were a hydroxy group, it would cyclize to form a benzoxaborole (like the antifungal Tavaborole).[1][3] Here, the ethyl group prevents cyclization, freezing the molecule in a "pre-cyclic" state.[1]

Visualization of Structural Forces[1]

Figure 1: Structural logic diagram illustrating the competition between intermolecular dimerization (stability) and intramolecular coordination (conformational locking).[1]

Experimental Validation: Self-Validating Checks

To ensure the integrity of your structural study, perform these checks:

-

The "Dehydration" Test (TGA/DSC):

-

The "Sugar" Test (NMR):

References

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]

-

Cusack, M., et al. (2025).[1] "Crystal and molecular structure of phenylboronic acid." ResearchGate.[1][5][6][7]

-

Adamczyk-Woźniak, A., et al. (2025).[1][8] "Hydrogen bonds in phenylboronic acids with polyoxaalkyl substituents at ortho-position." Journal of Molecular Structure.

-

PubChem. (2025).[1][8] "(2-Ethoxyphenyl)boronic acid Compound Summary." National Library of Medicine.[1] [1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (2-Ethoxyphenyl)boronic acid | C8H11BO3 | CID 2734902 - PubChem [pubchem.ncbi.nlm.nih.gov]

The New Frontier: A Technical Guide to Novel Research Areas for Phenylboronic Acid Derivatives

Sources

- 1. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]

- 2. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 3. News - Phenylboronic Acid: The ‘Versatile Tool’ in Organic Synthesis and Biomedicine [shlzpharma.com]

- 4. mdpi.com [mdpi.com]

- 5. Stimuli-Responsive Multifunctional Phenylboronic Acid Polymers Via Multicomponent Reactions: From Synthesis to Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery | MDPI [mdpi.com]

- 9. Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 13. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Boronic Acids in Medicinal Chemistry: From Synthetic Scaffolds to Covalent Warheads

Executive Summary

Historically regarded as a mere synthetic intermediate or a toxicological curiosity, the boronic acid moiety has evolved into a cornerstone of modern medicinal chemistry.[1] Its utility is bifurcated into two distinct but equally critical roles: (1) A robust building block for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, enabling the rapid assembly of complex biaryl scaffolds; and (2) A pharmacologically active "warhead" that exploits the unique Lewis acidity of the boron atom to form reversible covalent bonds with nucleophilic residues (serine, threonine, histidine) in target enzymes.

This technical guide dissects these roles, providing actionable protocols for synthetic application and mechanistic insights for rational drug design.

Part 1: Chemical Properties & The Boron Advantage[2][3][4]

The efficacy of boronic acids (

The Equilibrium Triad

In solution, boronic acids exist in a dynamic equilibrium that dictates their reactivity and bioavailability. Understanding this is crucial for experimental design.

-

Free Acid: The reactive species for biological binding.

-

Boronate Anion: The tetrahedral species formed at higher pH (pKa ~8-10), critical for the transmetalation step in Suzuki couplings.

-

Boroxine: A cyclic trimeric anhydride formed under dehydrating conditions. While stable, it must be hydrolyzed back to the monomer for reactivity.

Reversible Covalency

Unlike electrophiles that form permanent covalent bonds (e.g., acrylamides in covalent kinases), boronic acids form reversible tetrahedral adducts with nucleophiles. This allows for high-affinity binding (low

Part 2: Synthetic Utility – The Suzuki-Miyaura Platform

The Suzuki-Miyaura reaction is the industry standard for biaryl synthesis due to its tolerance of functional groups and aqueous conditions. However, "standard" conditions often fail with unstable substrates.

The Catalytic Cycle & Mechanistic Nuance

The cycle consists of three phases: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][4] The Transmetalation step is the most complex and rate-determining in many systems. It requires the boronic acid to be activated by a base (forming the boronate) to become nucleophilic enough to transfer the organic group to the Palladium center.

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling highlighting the critical role of base activation in the transmetalation step.

Advanced Strategy: MIDA Boronates & Iterative Synthesis

Free boronic acids can be unstable (protodeboronation) or difficult to purify (streaking on silica). MIDA (N-methyliminodiacetic acid) boronates solve this by "masking" the Lewis acidic p-orbital.

-

Structure: The nitrogen lone pair of the MIDA ligand donates into the boron p-orbital, rendering the complex sp³ hybridized and chemically inert to cross-coupling conditions.

-

Iterative Synthesis: This allows for the sequential assembly of complex molecules (e.g., polyenes like Amphotericin B derivatives).[5]

-

Couple: React a halo-MIDA boronate with a boronic acid. The MIDA end remains untouched.

-

Deprotect: Hydrolyze the MIDA group (mild aqueous base) to reveal the reactive boronic acid.[6]

-

Repeat: Use the newly revealed acid in the next coupling cycle.

-

Part 3: Pharmacological Efficacy – Boron as a Warhead

Boronic acids have transitioned from toxicological concerns to FDA-approved pharmacophores by exploiting their ability to mimic the transition states of hydrolytic enzymes.

Mechanism of Action: Proteasome Inhibition (Bortezomib/Ixazomib)

The 26S proteasome degrades ubiquitinated proteins. Its active sites (β1, β2, β5) contain N-terminal Threonine residues.

-

Mechanism: The boron atom in Bortezomib acts as a transition-state analog.[3][7] It accepts the oxygen lone pair from the catalytic Threonine hydroxyl, forming a stable, tetrahedral boronate adduct. This blocks the proteasome, leading to the accumulation of apoptotic proteins (e.g., Bax) and cell death in myeloma cells.

Mechanism of Beta-Lactamase Inhibition (Vaborbactam)

Serine beta-lactamases (like KPC) confer resistance to carbapenems by hydrolyzing the beta-lactam ring.

-

Mechanism: Vaborbactam is a cyclic boronic acid.[8][9] It does not kill bacteria directly but binds covalently to the active site Serine of the beta-lactamase. This "suicide inhibition" protects the partner antibiotic (Meropenem) from degradation.

Mechanism of tRNA Synthetase Inhibition (Tavaborole)

Tavaborole (an oxaborole) treats onychomycosis by inhibiting fungal protein synthesis.[10]

-

Mechanism: It forms a covalent adduct with the 2',3'-diol of the terminal adenosine of tRNA(Leu) and the editing site of the Leucyl-tRNA synthetase enzyme. This "tRNA trapping" mechanism prevents the charging of tRNA with leucine.

Figure 2: General mechanism of enzyme inhibition by boronic acids. The formation of a tetrahedral adduct mimics the high-energy transition state of peptide hydrolysis.

Part 4: Drug Design & Optimization

Metabolic Stability: The Oxidative Deboronation Challenge

The primary metabolic liability of boronic acids is oxidative deboronation mediated by Reactive Oxygen Species (ROS) or P450 enzymes.

-

Reaction: ROS attacks the empty p-orbital, inserting an oxygen atom between the Carbon and Boron (C-B

C-O-B), leading to hydrolysis and loss of the pharmacophore.[11] -

Solution - Benzoxaboroles: Incorporating the boron into a cyclic ring (as in Tavaborole and Crisaborole) sterically hinders the approach of ROS and electronically stabilizes the p-orbital, significantly increasing half-life.

Toxicity Profile

While early boron compounds were toxic, modern therapeutic boronic acids have manageable safety profiles. However, off-target binding to serine proteases (e.g., digestive enzymes) can cause side effects like diarrhea and neuropathy (common with Bortezomib).

Part 5: Experimental Protocols

Protocol A: General Suzuki-Miyaura Coupling (High Throughput Compatible)

Use this protocol for robust coupling of aryl bromides with aryl boronic acids.

-

Reagents:

-

Aryl Bromide (1.0 equiv)[4]

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(3.0 equiv) or -

Solvent: Dioxane/Water (4:1 ratio)

-

-

Procedure:

-

Charge a reaction vial with solid reagents.

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed solvent.[4]

-

Heat to 80-100°C for 2-12 hours.

-

Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

-

-

Troubleshooting: If protodeboronation is observed (formation of Ar-H), switch to anhydrous conditions using

as base and DMF/Toluene as solvent.

Protocol B: MIDA Boronate Deprotection

Use this to unmask a MIDA boronate for subsequent coupling.

-

Reagents:

-

Procedure:

-

Dissolve MIDA boronate in THF (

). -

Add NaOH (3.0 equiv).

-

Stir at room temperature for 10-30 minutes (monitor by TLC).

-

Quench: Add Phosphate Buffer (pH 7) followed by immediate extraction with EtOAc.

-

Note: Use the resulting boronic acid immediately in the next step to avoid degradation.

-

References

-

Boronic Acids in Medicinal Chemistry: Anticancer, Antibacterial and Antiviral Applications. Source: Royal Society of Chemistry (MedChemComm)

-

[Link]

-

-

From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.

-

[Link]

-

-

Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.

-

[Link]

-

-

Vaborbactam: A Cyclic Boronic Acid Beta-Lactamase Inhibitor.

-

[Link]

-

-

Tavaborole Mechanism of Action (LeuRS Inhibition).

-

[Link]

-

-

The Rise of Boron-Containing Compounds: Advancements in Synthesis and Medicinal Chemistry. Source: American Chemical Society (Chemical Reviews)

-

[Link]

-

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. grillolabuc.com [grillolabuc.com]

- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Arylboronic Acids: A Technical Guide to Physicochemical Properties, Stability, and Applications

Executive Summary

Arylboronic acids (

Structural & Electronic Fundamentals

The reactivity of arylboronic acids is dictated by the electronic configuration of the boron atom. In its neutral trivalent state, boron is

The Empty p-Orbital

The defining feature of the arylboronic acid is the vacant

-

Lewis Acidity: This empty orbital renders the boron atom a Lewis acid (electron pair acceptor). It avidly coordinates with nucleophiles (e.g., hydroxide, alkoxides) to form a tetrahedral

hybridized boronate anion. -

-Conjugation: There is significant orbital overlap between the empty p-orbital of boron and the

The Boroxine-Acid Equilibrium (The Purity Paradox)

A critical, often misunderstood aspect of handling arylboronic acids is their dehydration. Unlike carboxylic acids, boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines .

Thermodynamics of Dehydration

Commercial samples of "arylboronic acids" are rarely pure monomeric acids; they exist as undefined mixtures of the free acid and the boroxine.

-

The Driving Force: While the formation of boroxine is often endothermic in vacuo, it is entropically driven by the release of water and the high stability of the six-membered boroxine ring.

-

Implication for Stoichiometry: Using a sample without correcting for boroxine content leads to stoichiometric errors in precise couplings. A "100% pure" sample by NMR might actually contain a significant mass fraction of boroxine, altering the effective molecular weight.

Chemical Stability & Reactivity[1]

Acidity (pKa)

Arylboronic acids are weak Brønsted acids, but their acidity mechanism is unique. They do not dissociate a proton directly; rather, they ionize by coordinating a hydroxide ion from water, releasing a proton from the water molecule.

-

Typical pKa: Phenylboronic acid has a pKa of ~8.8.

-

Substituent Effects:

-

EWGs (e.g., -CF3, -NO2): Stabilize the anionic boronate species, lowering the pKa (increasing acidity).

-

EDGs (e.g., -OMe): Destabilize the boronate, raising the pKa.

-

Ortho-Substituents: Can increase acidity through steric relief upon rehybridization from planar (

) to tetrahedral (

-

Protodeboronation: The Primary Decomposition Pathway

The "Achilles' heel" of arylboronic acids is protodeboronation —the cleavage of the C-B bond by a proton source. This is particularly problematic under the basic conditions required for Suzuki-Miyaura couplings.

-

Mechanism: The reaction proceeds via the boronate anion, not the neutral acid. Base facilitates the formation of the boronate, which then undergoes ipso-protonation.[1]

-

Counter-Intuitive Stability: Electron-deficient arylboronic acids (e.g., 2,6-difluorophenylboronic acid) are more susceptible to protodeboronation because they readily form the reactive boronate species at lower pH.

Synthetic & Medicinal Utility[1][2][3][4][5][6][7][8][9][10]

The Suzuki-Miyaura Reaction

The utility of arylboronic acids in forming C-C bonds is unmatched. The key to this reaction is the transmetallation step. The boron atom must be activated (converted to a boronate) to transfer the aryl group to the Palladium center.

Reversible Covalent Bonding in Drug Design

In medicinal chemistry, the boron atom acts as a "warhead."

-

Mechanism: It forms a reversible covalent bond with nucleophilic serine or threonine residues in enzyme active sites.

-

Case Study (Bortezomib): The boronic acid moiety forms a tetrahedral complex with the threonine hydroxyl group of the 26S proteasome. This blocks protein degradation pathways in cancer cells.

-

Sugar Sensing: Boronic acids form stable cyclic esters with 1,2-diols (cis-diols) found in sugars. This property is exploited in glucose sensors and insulin delivery systems.

Experimental Protocols

Protocol A: Purity Determination via Mannitol Titration

Standard acid-base titration fails for boronic acids due to their weak acidity (pKa ~9). This protocol uses mannitol to enhance acidity.

Principle: D-Mannitol forms a stable cyclic ester with the boronic acid, releasing a proton and lowering the apparent pKa to ~4-5, making it titratable with standard NaOH.

Reagents:

-

D-Mannitol (solid, excess)

-

Standardized NaOH solution (0.1 N)

-

Phenolphthalein indicator

Step-by-Step:

-

Weighing: Accurately weigh ~1.0 mmol of the arylboronic acid sample into a 250 mL Erlenmeyer flask.

-

Dissolution: Dissolve in 50 mL of deionized water (add mild heat or methanol if solubility is poor).

-

Complexation: Add 5.0 g of D-Mannitol (approx. 10-fold excess). The solution may become slightly acidic.

-

Titration: Add 3 drops of phenolphthalein. Titrate with 0.1 N NaOH until a faint pink color persists for 30 seconds.

-

Calculation:

(Where

Protocol B: Purification via Recrystallization

Used to remove boroxine oligomers and oxidation byproducts.

-

Solvent Selection: Water is the preferred solvent for simple arylboronic acids. For hydrophobic derivatives, use a mixture of Water/Ethanol or Dichloroethane.

-

Dissolution: Suspend the crude boronic acid in the minimum amount of boiling water.

-

Filtration: If insoluble particles remain (often boroxine anhydrides that failed to hydrolyze), filter the hot solution through a pre-heated funnel.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

-

Isolation: Filter the crystals and wash with cold water.

-

Drying: Dry in a vacuum desiccator over silica gel. Avoid heating under vacuum, as this will promote dehydration back to the boroxine.

References

-

Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Lennarz, W. J., & Snyder, H. R. (1960). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes.[3] Journal of the American Chemical Society, 82(9), 2172–2175.

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Adams, J., et al. (1999). Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents. Cancer Research, 59(11), 2615-2622.

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[4] MedChemComm, 1(3), 183-198.

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using (2-(Ethoxymethyl)phenyl)boronic Acid

Introduction: The Architectural Power of Carbon-Carbon Bonds

The construction of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the assembly of simple precursors into complex molecular architectures.[1] Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, a field of chemistry so transformative it was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

The Suzuki-Miyaura coupling, in particular, has emerged as a preferred method due to its operational simplicity, broad functional group tolerance, and the generally low toxicity of its organoboron reagents.[3][4] This reaction forges a new C-C bond by coupling an organoboronic acid with an organic halide or triflate.[5]

This guide provides an in-depth exploration of the Suzuki-Miyaura reaction featuring (2-(Ethoxymethyl)phenyl)boronic acid . This specific building block is of significant interest in drug discovery and materials science, where the resulting biaryl scaffolds are prevalent.[6][7] The ethoxymethyl substituent can influence solubility, steric interactions, and provide a handle for further synthetic modifications, making it a versatile reagent for creating novel and complex molecules.

Pillar 1: The Catalytic Engine - Understanding the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura reaction is not a single transformation but a catalytic cycle, a self-regenerating process orchestrated by a palladium complex.[8] The catalyst, typically a Pd(0) species, facilitates the reaction without being consumed. The cycle is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

-

Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halide bond of the organic halide (Ar¹-X). This step oxidizes palladium from its 0 state to Pd(II), forming a new square planar intermediate.[8][11] This is often the rate-determining step of the entire cycle.[10]

-

Transmetalation : This is the key step where the carbon framework of the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate).[3] This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex, creating a di-organopalladium(II) intermediate. The choice of base is critical, as it directly facilitates this otherwise elusive step.[12]

-

Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple to form the desired biaryl product (Ar¹-Ar²). This process reduces the palladium center back to its catalytically active Pd(0) state, which is then ready to begin a new cycle.[9][11]

Visualization of the Catalytic Cycle

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Protocol

-

Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (216 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

-

Causality Insight: The boronic acid is used in slight excess to ensure complete consumption of the potentially more expensive aryl halide. K₃PO₄ is chosen as a strong base to facilitate the coupling.

-

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add toluene (8 mL) and degassed water (2 mL) via syringe.

-

Causality Insight: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base. Degassing the solvents beforehand further minimizes oxygen exposure.

-

-

Catalyst Preparation & Addition: In a separate small vial under an inert atmosphere, briefly mix the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PCy₃ (11.2 mg, 0.04 mmol). Add this solid mixture to the reaction flask against a positive pressure of inert gas.

-

Causality Insight: The ligand-to-metal ratio is typically 2:1 to ensure proper coordination and stabilization of the palladium center. Adding the catalyst last, under inert gas, is crucial to prevent premature degradation.

-

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.

-

Causality Insight: Vigorous stirring is necessary to ensure efficient mixing in the biphasic system. The elevated temperature provides the necessary energy for the reaction to proceed at a reasonable rate. [13]

-

-

Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting aryl bromide.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Development & Beyond

The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [4][14]The products derived from this compound are valuable intermediates for:

-

Scaffold Elaboration: The ethoxymethyl group can be chemically modified or cleaved to reveal a hydroxymethyl or other functional group, allowing for late-stage diversification of drug candidates.

-

Modulation of Physicochemical Properties: The substituent can fine-tune properties like solubility and lipophilicity, which are critical for optimizing the pharmacokinetic profile of a potential drug.

-

Synthesis of Biologically Active Molecules: Boronic acids themselves, and the compounds they help create, have a wide range of biological applications, from anticancer to antibacterial agents. [15][16]Phenylboronic acid-containing polymers have also been explored for biomedical applications like drug delivery. [17][18][19]

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling is an indispensable tool for modern synthetic chemistry. By understanding the underlying catalytic mechanism and the rationale behind the choice of reagents, researchers can effectively harness this reaction to construct complex molecules. This compound serves as a versatile and valuable building block in this context, providing a reliable route to substituted biaryl compounds that are of high interest to the pharmaceutical and materials science industries. The protocol described herein provides a robust and validated starting point for researchers seeking to employ this powerful transformation.

References

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. Retrieved from [Link]

-

Valdés, C., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(42), 25066–25073. Retrieved from [Link]

-

Li, J., et al. (2017). A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates in ethanol. RSC Advances, 7(54), 34151-34154. Retrieved from [Link]

-

NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. Retrieved from [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3045. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2022, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

MDPI. (2021, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Retrieved from [Link]

-

PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed stereospecific cross-coupling of enantioenriched allylic alcohols with boronic acids. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Phenylboronic acid-polymers for biomedical applications. Retrieved from [Link]

-

PubMed. (2021, November 25). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Retrieved from [Link]

-

ResearchGate. (2018, November). Synthesis of structurally diverse biaryl fragments. Retrieved from [Link]

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. japsonline.com [japsonline.com]

- 18. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2-(Ethoxymethyl)phenyl)boronic Acid

Introduction: The Strategic Importance of Biaryl Scaffolds and the Power of Suzuki-Miyaura Cross-Coupling

Biaryl structures are fundamental motifs in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance liquid crystals to advanced agrochemicals.[1][2] The precise and efficient construction of the carbon-carbon bond linking the two aryl rings is, therefore, a critical endeavor in modern organic synthesis. While classical methods like the Ullmann and Gomberg-Bachmann reactions exist, they often suffer from harsh reaction conditions and poor selectivity. The advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction revolutionized biaryl synthesis, offering a versatile and highly efficient method that proceeds under mild conditions with exceptional functional group tolerance.[2] This reaction, which couples an organoboron species (typically a boronic acid) with an organohalide, has become an indispensable tool for medicinal and process chemists.[1][3]

This guide provides a detailed exploration of the synthesis of biaryl compounds utilizing a specific and valuable building block: (2-(Ethoxymethyl)phenyl)boronic acid . We will delve into the mechanistic rationale for its use, provide field-proven experimental protocols, and discuss the nuances of its application in Suzuki-Miyaura cross-coupling reactions.

This compound: A Reagent of Interest

The choice of boronic acid is critical to the success of a Suzuki-Miyaura coupling. This compound, with its ortho-ethoxymethyl substituent, presents unique electronic and steric characteristics that can be leveraged for specific synthetic strategies. The presence of the ortho-alkoxymethyl group can influence the reactivity of the boronic acid and potentially participate in chelation effects during the catalytic cycle, thereby affecting reaction rates and selectivity. Understanding these subtleties is key to harnessing the full potential of this reagent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reactions.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Synthesis of this compound

A reliable supply of high-quality boronic acid is paramount. While this compound is commercially available, an in-house synthesis may be desirable for cost-effectiveness or to ensure purity. A common and effective method for the synthesis of phenylboronic acids is through the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[5] The following protocol is adapted from the synthesis of the analogous (2-(methoxymethoxy)phenyl)boronic acid.[6]

Experimental Protocol: Preparation of this compound

Materials:

-

1-Bromo-2-(ethoxymethyl)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Add a solution of 1-bromo-2-(ethoxymethyl)benzene (1.0 equivalent) in anhydrous THF to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

-

Once the reaction has initiated (as evidenced by gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise to the cold Grignard solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford a white solid.

-

Application in Suzuki-Miyaura Cross-Coupling: A General Protocol

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Experimental Protocol: General Procedure for Biaryl Synthesis

Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide, 1.0 equivalent)

-

This compound (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

-

Ligand (if required, e.g., triphenylphosphine, SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2-3 eq.).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

-

Solvent and Catalyst Addition:

-

Add the anhydrous solvent (and water, if applicable) via syringe.

-

Degas the solution by bubbling with the inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if used separately).

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Data Presentation: Substrate Scope and Yields

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions using this compound with various aryl halides. The data is compiled from established literature to provide a practical guide for expected outcomes.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |